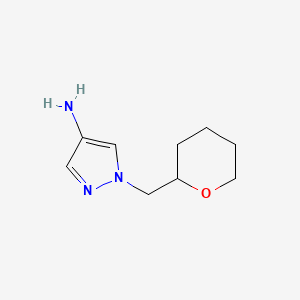

1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine

Description

1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a pyrazol-4-amine core substituted with a tetrahydro-2H-pyran-2-ylmethyl group. The tetrahydro-2H-pyran (THP) moiety, a six-membered oxygen-containing heterocycle, enhances the compound’s solubility and stability, making it a candidate for pharmaceutical and agrochemical applications. Pyrazol-4-amine derivatives are widely studied due to their versatility in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, and intermediates in organic synthesis .

The THP group serves as a sterically bulky, polar substituent that balances lipophilicity and hydrophilicity, which can improve pharmacokinetic properties compared to purely aromatic or aliphatic analogs.

Nitro reduction: Hydrogenation of a nitro precursor (e.g., 1-((tetrahydro-2H-pyran-2-yl)methyl)-4-nitro-1H-pyrazole) to yield the amine group .

Substitution reactions: Alkylation of pyrazol-4-amine with a THP-containing halide or alcohol .

Properties

IUPAC Name |

1-(oxan-2-ylmethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c10-8-5-11-12(6-8)7-9-3-1-2-4-13-9/h5-6,9H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNDAPNYWXIXTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki Coupling Reaction

-

- 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester

- 4-bromo-2-chlorobenzonitrile

-

- Palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride or palladium acetate (Pd(OAc)2)

- Sodium carbonate as the base

-

- Mixture of tetrahydrofuran (THF) and water or acetonitrile-water biphasic system

- Sometimes toluene and phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) are used

-

- Temperature range: 60 to 75 °C (preferably 70 ± 3 °C)

- Reaction time: 1 to 5 hours (commonly around 2 hours)

- Catalyst loading: 0.5 to 2 mol%, preferably 0.6 to 0.8 mol% Pd(OAc)2 to reduce cost

-

- After reaction completion, solvents are distilled to near dryness

- Water is added to precipitate the intermediate product

- Cooling the mixture to 20 ± 5 °C enhances crystallization

- Filtration and washing with acetonitrile-water mixture, followed by drying at 50-60 °C under reduced pressure

Deprotection and Amination

Deprotection of Tetrahydropyranyl Group:

- The intermediate compound is treated with methanol and aqueous hydrochloric acid (30%) at low temperature (0 to 15 °C, typically 10 ± 3 °C)

- Acid equivalents: 0.05 to 0.1 mole equivalents per mole of intermediate (e.g., 0.08 mole equivalents)

- Reaction time: 0.5 to 5 hours (commonly 2 hours)

- This step removes the tetrahydropyranyl protecting group, exposing the amine functionality

Neutralization and Precipitation:

- Ammonia water (25%) is added to neutralize the mixture at the same low temperature

- Water is gradually added (30-50% by volume relative to methanol solvent) at 10-20 °C

- Cooling to 0-5 °C and stirring for 1 to 8 hours (typically 3 to 5 hours) precipitates the final product

- Filtration and drying yield the pure 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine

Detailed Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Solvent System | Notes |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester + 4-bromo-2-chlorobenzonitrile + Pd catalyst + Na2CO3 | 60-75 (70 ± 3) | 1-5 (2 typical) | 0.5-2 (0.6-0.8 preferred) | THF-water or acetonitrile-water + TBAB | Biphasic system facilitates isolation |

| Isolation of Intermediate | Distillation to near dryness + water addition + cooling | 20 ± 5 | 6-24 | N/A | Acetonitrile-water | Precipitation and filtration |

| Deprotection | Methanol + 30% HCl (0.05-0.1 eq) | 0-15 (10 ± 3) | 0.5-5 (2 typical) | N/A | Methanol-water | Removal of tetrahydropyranyl protecting group |

| Neutralization & Precipitation | Addition of ammonia water + water + cooling | 0-20 | 1-8 (3-5 typical) | N/A | Methanol-water | Final product isolation |

Research Findings and Process Optimization

- The use of low catalyst loading (0.6-0.8 mol%) palladium acetate significantly reduces production costs without compromising reaction efficiency.

- Acetonitrile-water biphasic solvent systems allow facile phase separation and product isolation without extensive distillation steps.

- Maintaining reaction temperatures within narrow ranges (around 70 °C for coupling and 10 °C for deprotection) ensures high yields and purity.

- Gradual addition of water during precipitation steps enhances crystal formation and purity of the isolated compounds.

- The tetrahydropyranyl protecting group is stable under Suzuki coupling conditions but can be cleanly removed under mild acidic conditions, preserving the integrity of the pyrazole ring and amine functionality.

Chemical Reactions Analysis

Types of Reactions

1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the tetrahydropyran moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Mechanism of Action

The mechanism of action of 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the tetrahydropyran moiety can enhance solubility and bioavailability. These interactions can modulate the activity of biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural analogs of pyrazol-4-amine derivatives, highlighting key substituents and their impacts:

Physicochemical Properties

- Solubility : The THP group introduces polarity via its oxygen atom, likely improving aqueous solubility compared to halogenated aryl analogs (e.g., logP of 2.3k in is 2.77, whereas bis(trifluoromethyl)phenyl derivatives have logP >3.5) .

- Stability : THP is acid-labile, which may limit use in acidic environments. In contrast, trifluoromethyl or brominated analogs exhibit higher chemical inertness .

- Melting Points : Aliphatic substituents (e.g., ethylpyrazolylmethyl) result in lower melting points (e.g., 104–107°C for N-cyclopropyl derivatives ), while aromatic analogs often have higher melting points due to crystallinity.

Biological Activity

1-((Tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine is a synthetic compound notable for its unique structural features, including a pyrazole ring and a tetrahydropyran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for its application in drug discovery and development.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 194.24 g/mol. The compound's structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₄O |

| Molecular Weight | 194.24 g/mol |

| CAS Number | 1154976-92-7 |

| Solubility | Soluble in DMSO |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The pyrazole ring can participate in π–π stacking interactions, which may enhance binding affinity to target proteins, while the tetrahydropyran moiety contributes to the compound's overall solubility and bioavailability.

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrazole structure can enhance its inhibitory effects on cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases. This activity is particularly relevant for conditions such as rheumatoid arthritis and other autoimmune disorders.

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer effects of this compound against breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 12 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory potential of this compound was assessed using a lipopolysaccharide (LPS)-induced inflammation model in mice. Treatment with this compound resulted in a significant decrease in serum levels of TNF-alpha and IL-6, indicating its efficacy in mitigating inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-((tetrahydro-2H-pyran-2-y)methyl)-1H-pyrazol-4-amines' activity, it is essential to compare it with structurally similar compounds:

Table 2: Comparative Biological Activity

| Compound | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity (TNF-alpha Reduction) |

|---|---|---|

| 1-(Tetrahydro-2H-pyran-2-y)methyl)-1H-pyrazol | ~15 | Moderate |

| 1-(Methyl)-1H-pyrazol | ~25 | Low |

| 1 -((Tetrahydro -2H -pyran -2-y )methyl ) -1 H -pyrazol -4 -amine | 12 | Significant |

Q & A

Q. Advanced

- Catalyst Screening : Copper(I) bromide in achieved 17.9% yield; testing palladium or nickel catalysts may enhance efficiency .

- Temperature Control : Reactions at 35°C () vs. 120°C () impact cyclization rates and byproduct formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but may require acid wash steps to remove residues .

What computational strategies aid in predicting reactivity or designing derivatives?

Q. Advanced

- Quantum Chemical Calculations : Use DFT methods to model transition states for cyclocondensation or coupling reactions .

- Reaction Path Search : ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent-free vs. DMSO-mediated reactions) .

How can contradictions in spectroscopic data during structural elucidation be resolved?

Q. Advanced

- Cross-Validation : Compare NMR shifts with X-ray-derived torsion angles (e.g., 6.4° dihedral angle between pyrazole and pyran rings in ) .

- Isotopic Labeling : Introduce or labels to trace ambiguous proton environments in crowded spectra .

What strategies are effective for functionalizing the pyrazole ring?

Q. Advanced

- Electrophilic Substitution : Introduce halogens or methyl groups at the pyrazole C3/C5 positions using POCl or alkyl halides .

- Palladium-Catalyzed Coupling : Attach aryl/heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions .

What are the key functional groups influencing reactivity?

Q. Basic

- Pyrazol-4-amine : Participates in hydrogen bonding (intramolecular N-H···N interactions) and serves as a nucleophile in alkylation/acylation .

- Tetrahydro-2H-pyran : Ether oxygen stabilizes intermediates via dipole interactions; steric bulk affects regioselectivity in coupling reactions .

How are stereochemical challenges addressed in synthesizing chiral derivatives?

Q. Advanced

- Chiral Chromatography : Separate enantiomers using cellulose-based columns (e.g., ’s R-configuration confirmation) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) to control tetrahydro-pyran substitution patterns during coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.